molecular formula C13H8N4O2S B14294240 (E)-{4-[(4-Nitrophenyl)sulfanyl]phenyl}diazene-1-carbonitrile CAS No. 113934-39-7

(E)-{4-[(4-Nitrophenyl)sulfanyl]phenyl}diazene-1-carbonitrile

Cat. No.: B14294240
CAS No.: 113934-39-7
M. Wt: 284.30 g/mol
InChI Key: HLTBRSUANCTZKL-UHFFFAOYSA-N
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Description

(E)-{4-[(4-Nitrophenyl)sulfanyl]phenyl}diazene-1-carbonitrile is an organic compound characterized by the presence of a diazene group, a nitrophenyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-{4-[(4-Nitrophenyl)sulfanyl]phenyl}diazene-1-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-{4-[(4-Nitrophenyl)sulfanyl]phenyl}diazene-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(E)-{4-[(4-Nitrophenyl)sulfanyl]phenyl}diazene-1-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes .

Mechanism of Action

The mechanism of action of (E)-{4-[(4-Nitrophenyl)sulfanyl]phenyl}diazene-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can induce cellular responses. The sulfanyl group may interact with thiol-containing proteins, affecting their function and activity .

Properties

CAS No.

113934-39-7

Molecular Formula

C13H8N4O2S

Molecular Weight

284.30 g/mol

IUPAC Name

[4-(4-nitrophenyl)sulfanylphenyl]iminocyanamide

InChI

InChI=1S/C13H8N4O2S/c14-9-15-16-10-1-5-12(6-2-10)20-13-7-3-11(4-8-13)17(18)19/h1-8H

InChI Key

HLTBRSUANCTZKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC#N)SC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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